N-(Pyrimidin-4-yl)acetamide - 16166-22-6

N-(Pyrimidin-4-yl)acetamide

Catalog Number: EVT-366762
CAS Number: 16166-22-6
Molecular Formula: C6H7N3O
Molecular Weight: 137.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-(Pyrimidin-4-yl)acetamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of pyrimidines involves various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions .

Molecular Structure Analysis

The molecular structure of “N-(Pyrimidin-4-yl)acetamide” has been analyzed using various techniques. The InChI code for this compound is 1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10) . The molecular weight of this compound is 137.14 .

Chemical Reactions Analysis

The chemical reactions involving “N-(Pyrimidin-4-yl)acetamide” are not well-documented in the literature .

Physical And Chemical Properties Analysis

“N-(Pyrimidin-4-yl)acetamide” is a solid compound . It should be stored in a dry place at a temperature between 2-8°C .

Synthesis Analysis
  • Reaction of 4-aminopyrimidines with acylating agents: This approach involves reacting a suitably substituted 4-aminopyrimidine with an appropriate acylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetamide moiety [, , , , ].
  • Modification of pre-existing pyrimidine derivatives: This method utilizes existing pyrimidine compounds as starting materials, which undergo further chemical transformations to introduce or modify the substituents at the 4-position, leading to the desired N-(pyrimidin-4-yl)acetamide derivatives [, , , ].
Molecular Structure Analysis
  • X-ray crystallography: This technique provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and intermolecular interactions. Several N-(pyrimidin-4-yl)acetamide derivatives have been characterized using X-ray crystallography, revealing key structural features that contribute to their biological activities [, , , , , , , ].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides valuable insights into the connectivity and environment of atoms within the molecule. 1H and 13C NMR spectroscopy are commonly employed to elucidate the structure of N-(pyrimidin-4-yl)acetamide derivatives [, , , , ].
  • Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of compounds, providing further evidence for structural elucidation. [, , , , ].
Mechanism of Action
  • Receptor Antagonism: Many N-(pyrimidin-4-yl)acetamide derivatives have demonstrated antagonistic activity against various receptors, including adenosine receptors (A2A) [, , ], histamine H3 receptors [, ], CXCR3 chemokine receptors [, ], vanilloid receptors (TRPV1) [, ], and vasopressin V1B receptors [, , , ]. They typically bind to these receptors, preventing the binding of endogenous ligands and inhibiting downstream signaling pathways.
  • Enzyme Inhibition: Some derivatives exhibit inhibitory activity against specific enzymes, such as cyclin-dependent kinases (CDKs) [, ], phosphodiesterase 4 (PDE4) [], and tumor necrosis factor-alpha (TNF-α) []. This inhibition often involves competing with substrate binding or altering the enzyme's conformation.
  • Interference with Protein Dimerization: Certain derivatives can disrupt the dimerization of proteins essential for their function, such as neuronal nitric oxide synthase (nNOS) []. This disruption prevents the formation of functional enzyme complexes and inhibits their activity.
Physical and Chemical Properties Analysis
  • Lipophilicity: Lipophilicity, often measured by the partition coefficient (log P), influences a compound's ability to cross cell membranes and reach its target. The lipophilicity of N-(pyrimidin-4-yl)acetamide derivatives can be tuned by altering the substituents [].
  • Melting Point: The melting point provides information about the compound's thermal stability and can be influenced by intermolecular interactions and molecular packing. Strategies to lower the melting point often involve disrupting crystal packing [].
Applications
  • Anti-cancer agents: Several derivatives display potent anti-tumor activity against various cancer cell lines, including melanoma, breast cancer, and pancreatic cancer [, , , ]. Their mechanism of action often involves inhibiting specific kinases involved in cell proliferation and survival or inducing apoptosis.
  • Anti-inflammatory agents: Derivatives targeting inflammatory mediators and pathways, such as TNF-α and PDE4, have shown potential for treating inflammatory diseases [].
  • Neurological disorders: Compounds exhibiting antagonistic activity against adenosine receptors (A2A) have shown promise in animal models of Parkinson's disease [, ]. Additionally, derivatives targeting histamine H3 receptors are being investigated for their potential in treating sleep disorders [, ].
  • Antimicrobial agents: Some N-(pyrimidin-4-yl)acetamide derivatives have demonstrated antimicrobial activity against various bacterial and fungal strains [, ]. Their mechanism of action often involves inhibiting microbial growth and proliferation.
Future Directions
  • In vivo imaging applications: Developing radiolabeled derivatives for positron emission tomography (PET) imaging could enable the visualization and quantification of specific targets in living organisms, aiding in diagnosis and monitoring disease progression [, , , , , ].

2-Amino-N-pyrimidin-4-yl acetamides

  • Compound Description: This class of compounds represents a potent and selective group of human adenosine 2A (hA2A) receptor antagonists. They exhibit excellent aqueous solubility, overcoming the limitation of poor solubility often observed with potent hA2A antagonists. Furthermore, they demonstrate good bioavailability and in vivo efficacy in a rodent model of Parkinson's disease. []
  • Relevance: These compounds share a core structure with N-(Pyrimidin-4-yl)acetamide, with the addition of an amino group at the 2-position of the pyrimidine ring. This structural modification contributes to their enhanced aqueous solubility and potential as drug candidates. []

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

  • Compound Description: Epirimil is a promising anticonvulsant agent with potential for epilepsy treatment. It exhibits prominent anticonvulsant activity in animal models of PTZ-induced seizures in rats and MES-induced seizures in mice. Moreover, it has low toxicity and minimal impact on psycho-emotional behavior. []

2-[6-(1H-Benzimidazol-2-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[4-(ethoxy)phenyl]acetamide

  • Compound Description: This compound exhibits potent antimicrobial activity, surpassing the reference drug Streptomycin in agar well diffusion assays. Its mechanism of action is proposed to involve binding to the active site of tRNA (guanine37-N1)-methyltransferase (TrmD), a potential target for novel antibiotics. []
  • Relevance: While structurally distinct from N-(Pyrimidin-4-yl)acetamide, this compound shares the presence of a substituted pyrimidin-4-yl acetamide moiety. It highlights the potential of this chemical motif for the development of diverse pharmacological agents, including antimicrobials. []

N-(4-(6-(4-(Trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (FB)

  • Compound Description: FB serves as a parent compound for the investigation of cocrystal formation. Multiple cocrystals, cocrystal polymorphs, cocrystal hydrates, and solvates of FB have been prepared and characterized, revealing diverse solid-state properties. []
  • Relevance: This compound shares the pyrimidin-4-yl acetamide core with N-(Pyrimidin-4-yl)acetamide. The presence of various substituents on the pyrimidine ring and the nitrogen atom of the acetamide group highlights the potential for structural modifications to influence solid-state properties and potential pharmaceutical applications. []

6ω-Cyclohexyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones

  • Compound Description: This series of compounds targets the Zika virus (ZIKV) NS5 RNA-dependent RNA polymerase (RdRp), exhibiting promising in vitro antiviral activity. Compound 4w, a member of this series, demonstrates potent inhibition of ZIKV replication, both at the protein and RNA levels. []
  • Relevance: Similar to Epirimil, this series, while containing a pyrimidin-4(3H)-one core similar to N-(Pyrimidin-4-yl)acetamide, introduces a thioether linkage in place of the direct nitrogen-carbon bond of the acetamide group. The diverse substituents on the pyrimidine ring and the presence of a phenylaminocarbonylmethyl group attached to the sulfur atom underscore the potential of this chemical class for developing antiviral agents. []

N-(Substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives

  • Compound Description: These thienopyrimidine-tagged rhodanine derivatives exhibit potent in vitro antimicrobial activity against various bacterial and fungal strains. Several compounds in this series demonstrate comparable or superior activity to standard antimicrobial agents like Gentamicin and Fluconazole. []
  • Relevance: This series of compounds, although structurally diverse from N-(Pyrimidin-4-yl)acetamide, highlights the significance of substituted pyrimidine rings in medicinal chemistry and their potential in developing antimicrobial agents. []

N-tert-butyl-2-[2-(6-methoxypyridine-2-yl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP699)

  • Compound Description: TASP699 is a novel PET radiotracer with high affinity and selectivity for the vasopressin 1B receptor (V1BR). It exhibits favorable pharmacokinetic properties, making it suitable for measuring V1BR in the human pituitary and assessing V1BR occupancy of antagonist drugs. []
  • Relevance: This compound, while structurally distinct from N-(Pyrimidin-4-yl)acetamide, underscores the versatility of substituted pyrimidine rings in drug development, particularly in developing imaging agents for specific receptors. []

N-(4-[6-(4-Trifluoromethyl-phenyl)-pyrimidin-4-yloxy]-benzothiazol-2-yl)-acetamide (AMG 517)

  • Compound Description: AMG 517 is a selective transient receptor potential vanilloid type 1 (TRPV1) antagonist, exhibiting potent analgesic effects in preclinical models. It effectively blocks capsaicin-induced pain responses but can cause transient hyperthermia as a side effect. []

tert-Butyl-2-(6-([2-(acetylamino)-1,3-benzothiazol-4-yl]oxy)pyrimidin-4-yl)-5-(trifluoromethyl)phenylcarbamate (AMG8163)

  • Relevance: Like AMG 517, AMG8163 shares a core pyrimidin-4-yl structure with N-(Pyrimidin-4-yl)acetamide. The structural difference from N-(Pyrimidin-4-yl)acetamide lies in the presence of a benzothiazole ring system connected through an oxygen atom to the pyrimidine ring and a carbamate group linked to the nitrogen atom in AMG8163. These modifications contribute to its specific interaction with the TRPV1 receptor. []

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: Analog 24 is a selective inhibitor of cyclin-dependent kinase 5 (CDK5). It reduces Mcl-1 levels in cancer cell lines, sensitizing them to Bcl-2 inhibitors like navitoclax. This suggests a potential therapeutic strategy for treating pancreatic cancers. []
  • Relevance: While structurally distinct from N-(Pyrimidin-4-yl)acetamide, Analog 24 highlights the importance of exploring diverse chemical scaffolds, such as substituted pyrazoles, for inhibiting specific kinases like CDK5. []

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

  • Compound Description: VUF11211 is a high-affinity antagonist for the chemokine receptor CXCR3. It binds allosterically to the receptor, blocking the binding and function of CXCR3 chemokines. VUF11211 has a rigid, elongated structure and contains two basic groups, distinguishing it from other CXCR3 antagonists. []
  • Relevance: While structurally distinct from N-(Pyrimidin-4-yl)acetamide, VUF11211 exemplifies the development of complex molecules targeting specific receptors involved in inflammatory processes. []

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

  • Compound Description: NBI-74330, also known as VUF10472, acts as a high-affinity antagonist for the CXCR3 receptor. It binds to an allosteric site on the receptor, distinct from the chemokine binding site, and effectively blocks CXCR3 signaling. NBI-74330 belongs to the 8-azaquinazolinone class of compounds and lacks basic groups, setting it apart from other CXCR3 antagonists like VUF11211. [, ]
  • Relevance: Although structurally different from N-(Pyrimidin-4-yl)acetamide, NBI-74330 highlights the diversity of chemical structures that can target the same receptor, in this case, the CXCR3 receptor, with high affinity and selectivity. [, ]

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-N-(pyridin-3-ylmethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide (VUF10085/AMG-487)

  • Compound Description: This compound represents another potent nonpeptidergic antagonist of the CXCR3 chemokine receptor. It exhibits high affinity for the human CXCR3, albeit with slightly lower affinity for rodent CXCR3. VUF10085/AMG-487 acts as a noncompetitive antagonist, similar to other compounds in its class, and possesses inverse agonistic properties. []
  • Relevance: Though structurally distinct from N-(Pyrimidin-4-yl)acetamide, this compound, like NBI-74330, highlights the potential of substituted pyrido[2,3-d]pyrimidin-4(3H)-one scaffolds for targeting the CXCR3 receptor. []

(R/S)-N-(6-(1-Phenylethoxy)-2-(propylthio)pyrimidin-4-yl)acetamide

  • Compound Description: This compound represents a racemic mixture (R/S) investigated as a potential A3 adenosine receptor antagonist. It was successfully separated into its enantiomers using high-performance liquid chromatography (HPLC), and the absolute configurations of the enantiomers were determined using chiroptical spectroscopy. []

(R/S)-N-(2-(1-Phenylethylthio)-6-propoxypyrimidin-4-yl)acetamide

  • Compound Description: Similar to the previous compound, this racemic mixture (R/S) was explored as a potential A3 adenosine receptor antagonist. The enantiomers were successfully separated using HPLC, and their absolute configurations were determined using chiroptical spectroscopy. []
  • Relevance: Sharing a core pyrimidin-4-yl acetamide structure with N-(Pyrimidin-4-yl)acetamide, this compound differs by the presence of a 1-phenylethylthio group at the 2-position and a propoxy group at the 6-position of the pyrimidine ring. []

(R/S)-N-(2-(Benzylthio)-6-sec-butoxypyrimidin-4-yl)acetamide

  • Compound Description: This compound represents another racemic mixture (R/S) investigated as a potential A3 adenosine receptor antagonist. Its enantiomers were successfully separated via HPLC, and their absolute configurations were determined using chiroptical spectroscopy. []
  • Relevance: Sharing the pyrimidin-4-yl acetamide core with N-(Pyrimidin-4-yl)acetamide, this compound is distinct due to a benzylthio group at the 2-position and a sec-butoxy group at the 6-position of the pyrimidine ring. []

(R)-N-(4-(6-(4-(1-(4-Fluorophenyl)ethyl)piperazin-1-yl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide (16p/AMG 628)

  • Compound Description: AMG 628, a potent and selective TRPV1 antagonist, exhibits excellent aqueous solubility and improved pharmacokinetic properties compared to its predecessor AMG 517. It effectively blocks TRPV1-mediated physiological responses in vivo, making it a promising candidate for treating chronic pain. []

N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299)

  • Compound Description: This compound represents a novel candidate radioligand for the arginine vasopressin 1B (V1B) receptor. It exhibits high binding affinity for both human and rat V1B receptors and potent antagonistic activity. It shows promise as a PET radioligand for in vivo imaging and quantification of V1B receptors in preclinical and clinical settings. [, ]
  • Relevance: While structurally more complex than N-(Pyrimidin-4-yl)acetamide, TASP0434299 underscores the significance of substituted pyrido[2,3-d]pyrimidin-4(3H)-one frameworks in developing ligands for G protein-coupled receptors like the V1B receptor. [, ]

2-{[3-Chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl]amino}-N-(thieno[2,3-d]pyrimidin-4-yl)acetamide derivatives

  • Compound Description: This series of thieno[2,3-d]pyrimidine derivatives were synthesized and characterized for their potential biological activity. []
  • Relevance: These compounds, despite significant structural differences from N-(Pyrimidin-4-yl)acetamide, highlight the relevance of N-(thieno[2,3-d]pyrimidin-4-yl)acetamide core as a building block in medicinal chemistry. []

4-[(2E)-2-(Substitutedbenzylidene)hydrazinyl]-2[(2Z)-2-(2,4-dichlorobenzylidene)hydrazinyl]thieno[2,3-d]pyrimidine derivatives

  • Compound Description: This series of thieno[2,3-d]pyrimidine derivatives were synthesized and characterized for their potential biological activity. []
  • Relevance: These compounds, despite significant structural differences from N-(Pyrimidin-4-yl)acetamide, highlight the relevance of thieno[2,3-d]pyrimidine core as a building block in medicinal chemistry. []

3-Chloro-4-(substituted phenyl)-1-(thieno[2,3-d]pyrimidin-4-ylamino)azetidin-2-one derivatives

  • Compound Description: This series of thieno[2,3-d]pyrimidine derivatives were synthesized and characterized for their potential biological activity. []
  • Relevance: These compounds, despite significant structural differences from N-(Pyrimidin-4-yl)acetamide, highlight the relevance of thieno[2,3-d]pyrimidine core as a building block in medicinal chemistry. []

N-[(1,3-Benzodioxol-5-yl)methyl]-1-[2-(1H-imidazole-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (BBS-1)

  • Compound Description: BBS-1 is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS) dimerization. It effectively blocks iNOS activity by interfering with the assembly of active enzyme dimers. []
  • Relevance: While structurally distinct from N-(Pyrimidin-4-yl)acetamide, BBS-1 showcases the use of substituted pyrimidine rings in developing potent and selective enzyme inhibitors. []

N-[4-[6-(Isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methyl-4-[11C]methylbenzamide ([(11)C]4)

  • Compound Description: [(11)C]4 is a radiolabeled PET tracer with high affinity for the metabotropic glutamate 1 (mGlu1) receptor. It exhibits favorable brain uptake and kinetics, making it suitable for imaging and quantifying mGlu1 receptors in vivo. []
  • Relevance: While structurally distinct from N-(Pyrimidin-4-yl)acetamide, [(11)C]4 highlights the application of substituted pyrimidines in developing PET tracers for imaging specific receptor systems in the brain. []

3-(2,6-Dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398)

  • Compound Description: NVP-BGJ398 acts as a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases. It exhibits promising antitumor activity in preclinical models, particularly in bladder cancer cells overexpressing FGFR3. []
  • Relevance: Though structurally different from N-(Pyrimidin-4-yl)acetamide, NVP-BGJ398 highlights the importance of substituted pyrimidines as scaffolds for developing kinase inhibitors targeting specific receptor tyrosine kinases involved in cancer development. []

2-[2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl)acetamide (4)

  • Compound Description: This novel compound, derived from indibulin and combretastatin scaffolds (known anti-mitotic agents), demonstrates promising cytotoxic activity against breast cancer cell lines while exhibiting low toxicity toward normal cells. []
  • Relevance: While structurally distinct from N-(Pyrimidin-4-yl)acetamide, this compound highlights the development of structurally complex molecules with potential anticancer properties. []

N-[5-(1-Naphthyl)pyrimidin-4-yl]acetamide oxime

  • Compound Description: The crystal structure of this compound reveals the formation of molecular chains through O—H⋯N hydrogen bonds. These chains are further linked into layers via π–π stacking interactions. []
  • Relevance: This compound shares the N-pyrimidin-4-yl acetamide core with N-(Pyrimidin-4-yl)acetamide. The presence of a 1-naphthyl substituent at the 5-position and an oxime group modifying the acetamide moiety contributes to its distinct crystal packing and intermolecular interactions. []
  • Compound Description: This series of compounds, including ortho-, meta-, and para-isomers, were investigated using electron impact mass spectrometry. Their fragmentation patterns showed a strong dependence on the position of the substituent on the aminobenzoic moiety. This study highlighted the influence of the "ortho effect" on the mass spectrometric behavior of these compounds. []
  • Relevance: These compounds are structurally related to N-(Pyrimidin-4-yl)acetamide through the presence of a pyrimidin-4-yl amine moiety. They differ in the substitution of the acetamide group with an aminobenzoic acid or its methyl ester. This modification significantly influences their fragmentation behavior in mass spectrometry, demonstrating the impact of structural changes on analytical properties. []

N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide (AZD3229)

  • Compound Description: AZD3229 is a potent pan-KIT mutant inhibitor. It exhibits promising activity against gastrointestinal stromal tumors (GISTs) by targeting KIT kinase mutations. []
  • Relevance: While structurally different from N-(Pyrimidin-4-yl)acetamide, AZD3229 demonstrates the effectiveness of targeting specific kinase mutations in cancer treatment. []

4-Halogeno-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-[(11)C]methylbenzamide ([(11)C]4-6)

  • Compound Description: This series of compounds are PET tracers designed for imaging the metabotropic glutamate 1 (mGlu1) receptor in melanoma. They demonstrate high uptake in melanoma tumors while minimizing uptake in the brain. []
  • Relevance: Although structurally different from N-(Pyrimidin-4-yl)acetamide, [(11)C]4-6 highlights the use of radiolabeled compounds for imaging specific receptors in cancer. []

N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide (Compound 6)

  • Compound Description: Compound 6, an amuvatinib derivative, exhibits selective toxicity towards tumor cells under glucose starvation conditions. It inhibits mitochondrial membrane potential, suggesting a potential therapeutic strategy for treating glucose-starved tumors. []
  • Relevance: While structurally distinct from N-(Pyrimidin-4-yl)acetamide, Compound 6 emphasizes the exploration of novel compounds targeting tumor cell metabolism under specific nutrient-deprived conditions. []

N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (3)

  • Compound Description: This newly synthesized pyrazolone-thiadiazole hybrid molecule shows potential as a 5-lipoxygenase (5-LOX) inhibitor based on in silico molecular docking studies. []
  • Relevance: Although structurally different from N-(Pyrimidin-4-yl)acetamide, Compound 3 highlights the use of hybrid molecules combining different pharmacophores to target specific enzymes like 5-LOX. []

4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)

  • Compound Description: FN-1501 is a potent inhibitor of FLT3 and CDK kinases. It exhibits promising antiproliferative activity against acute myeloid leukemia (AML) cells. []
  • Relevance: While structurally different from N-(Pyrimidin-4-yl)acetamide, FN-1501 demonstrates the potential of targeting multiple kinases for treating cancers like AML. []

N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)

  • Compound Description: PF-04965842, a selective JAK1 inhibitor, is a clinical candidate for treating autoimmune diseases. It exhibits potent inhibition of JAK1 signaling and demonstrates efficacy in a rat model of rheumatoid arthritis. []
  • Relevance: While structurally different from N-(Pyrimidin-4-yl)acetamide, PF-04965842 emphasizes the development of selective JAK1 inhibitors for treating inflammatory and autoimmune diseases. []

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride (AC-90179)

  • Compound Description: AC-90179 acts as a highly potent and selective inverse agonist at serotonin 2A (5-HT2A) receptors. It shows promise as a potential antipsychotic agent with a favorable side effect profile compared to traditional antipsychotics. []
  • Relevance: While structurally different from N-(Pyrimidin-4-yl)acetamide, AC-90179 exemplifies the development of novel compounds targeting specific serotonin receptor subtypes for treating psychiatric disorders. []

Properties

CAS Number

16166-22-6

Product Name

N-(Pyrimidin-4-yl)acetamide

IUPAC Name

N-pyrimidin-4-ylacetamide

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C6H7N3O/c1-5(10)9-6-2-3-7-4-8-6/h2-4H,1H3,(H,7,8,9,10)

InChI Key

MVCZKPMTGFFULA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC=NC=C1

Canonical SMILES

CC(=O)NC1=NC=NC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.